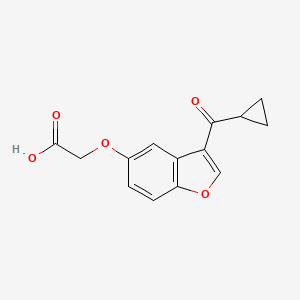
2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid is a complex organic compound that features a benzofuran ring substituted with a cyclopropanecarbonyl group and an acetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid typically involves multiple steps, starting with the formation of the benzofuran core. One common method is the cyclization of ortho-hydroxyaryl ketones. The cyclopropanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction, using cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst . The final step involves the esterification of the benzofuran derivative with chloroacetic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting replication and transcription processes. The cyclopropanecarbonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound, known for its broad range of biological activities.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Uniqueness
2-((3-(Cyclopropanecarbonyl)benzofuran-5-yl)oxy)acetic acid is unique due to the presence of the cyclopropanecarbonyl group, which enhances its reactivity and potential biological activities compared to other benzofuran derivatives .
Eigenschaften
Molekularformel |
C14H12O5 |
|---|---|
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
2-[[3-(cyclopropanecarbonyl)-1-benzofuran-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C14H12O5/c15-13(16)7-18-9-3-4-12-10(5-9)11(6-19-12)14(17)8-1-2-8/h3-6,8H,1-2,7H2,(H,15,16) |
InChI-Schlüssel |
GFUYCAXIYZLLKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


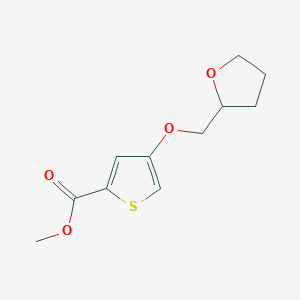
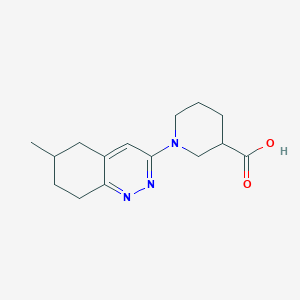

![7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)
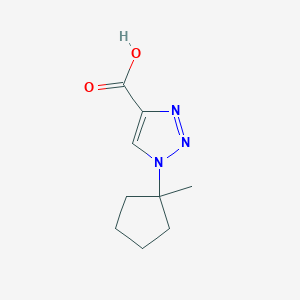
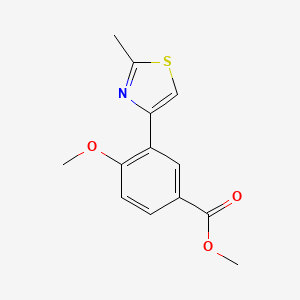

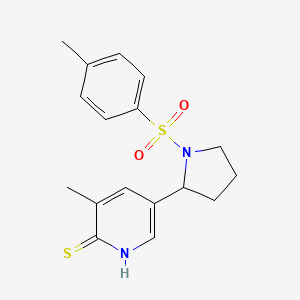
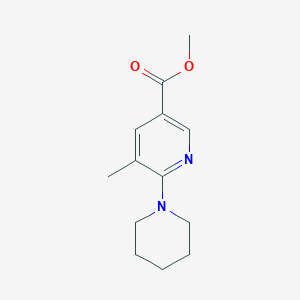
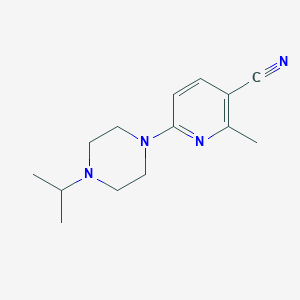
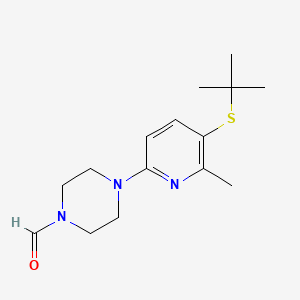
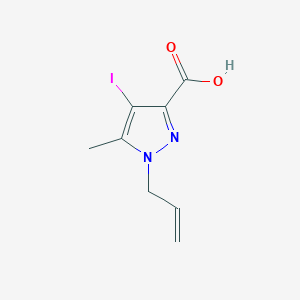
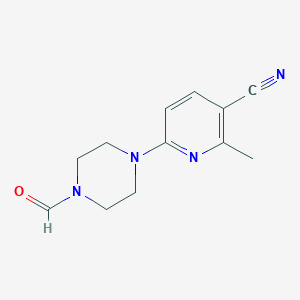
![Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B15057809.png)
